![molecular formula C48H100NO6P B021233 2,3-Di-O-phytanyl-sn-glycero-1-phosphocholine CAS No. 103067-81-8](/img/structure/B21233.png)
2,3-Di-O-phytanyl-sn-glycero-1-phosphocholine
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Overview
Description
It is widely used in the formation of stable lipid bilayers, which are essential for various biochemical and biophysical studies . This compound is particularly notable for its stability and low permeability to ions and water, making it an excellent model for studying membrane properties and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dphpc is synthesized through the esterification of diphytanoyl fatty acids with glycerol and phosphocholine . The reaction typically involves the following steps:
Esterification: Diphytanoyl fatty acids are reacted with glycerol in the presence of a catalyst to form diphytanoyl glycerol.
Phosphorylation: The diphytanoyl glycerol is then phosphorylated with phosphocholine under controlled conditions to yield 2,3-Dphpc.
Industrial Production Methods
Industrial production of 2,3-Dphpc follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of diphytanoyl fatty acids and glycerol are esterified in industrial reactors.
Purification: The resulting diphytanoyl glycerol is purified through distillation or chromatography.
Phosphorylation: The purified diphytanoyl glycerol is phosphorylated with phosphocholine in large-scale reactors.
Final Purification: The final product, 2,3-Dphpc, is purified and crystallized to achieve high purity.
Chemical Reactions Analysis
2,3-Dphpc undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: It can undergo substitution reactions where the phosphocholine head group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dphpc has a wide range of scientific research applications:
Chemistry: It is used to study the properties of lipid bilayers and membrane dynamics.
Biology: It serves as a model for biological membranes, aiding in the study of membrane proteins and interactions.
Medicine: It is used in drug delivery systems, particularly in the formation of liposomes for targeted drug delivery.
Industry: It is employed in the development of
Properties
CAS No. |
103067-81-8 |
---|---|
Molecular Formula |
C48H100NO6P |
Molecular Weight |
818.3 g/mol |
IUPAC Name |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
InChI Key |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
Origin of Product |
United States |
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